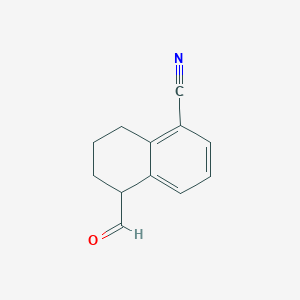
5-Formyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Cat. No. B8699844
M. Wt: 185.22 g/mol
InChI Key: ZZJJRSJXWKYWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999990B2
Procedure details


A solution of 5-(methoxymethylene)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (320 mg, 1.61 mmol) in DCM (7 mL) was added BBr3 (1.2 g, 4.8 mmol) dropwise at −78° C. under N2, then the mixture was stirred at this temperature for 3 h. It was poured into ice-saturated NaHCO3 solution, and extracted with DCM. The organic layer was washed with brine and dried over Na2SO4. The solvent was removed in vacuo to give crude title compound, which was used for next step.
Name
5-(methoxymethylene)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Quantity
320 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][CH:3]=[C:4]1[CH2:13][CH2:12][CH2:11][C:10]2[C:9]([C:14]#[N:15])=[CH:8][CH:7]=[CH:6][C:5]1=2.B(Br)(Br)Br>C(Cl)Cl>[CH:3]([CH:4]1[CH2:13][CH2:12][CH2:11][C:10]2[C:9]([C:14]#[N:15])=[CH:8][CH:7]=[CH:6][C:5]1=2)=[O:2]
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at this temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
It was poured into ice-saturated NaHCO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
